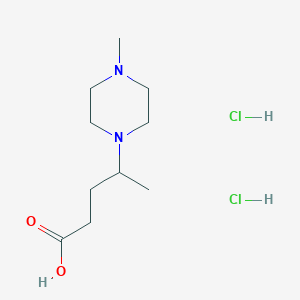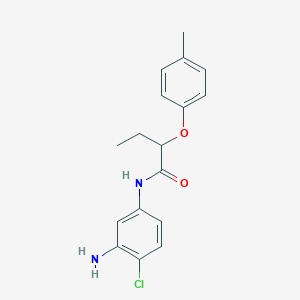
3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride
Descripción general
Descripción
3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride, commonly referred to as CPPA, is an important compound used in scientific research. It is a cyclohexyl derivative of piperazine and is a component of many drugs and pharmaceuticals. CPPA has a variety of applications in scientific research, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of different drugs on the body and to explore the mechanisms of action of these drugs. CPPA has also been used as a tool to study the effects of different environmental factors on the body.
Aplicaciones Científicas De Investigación
CPPA has a variety of applications in scientific research. It is used to study the effects of different drugs on the body and to explore the mechanisms of action of these drugs. CPPA has also been used to study the effects of different environmental factors on the body. It has been used to study the effects of different drugs on the central nervous system, including the effects of opioids and other painkillers. It has also been used to study the effects of different drugs on the cardiovascular system, including the effects of antihypertensive drugs.
Mecanismo De Acción
CPPA is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, CPPA increases the levels of these neurotransmitters in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPA depend on the dose and route of administration. CPPA has been shown to have a variety of effects on the body, including increased alertness, improved mood, and improved cognitive performance. It has also been shown to reduce anxiety and stress levels. It has been used to treat a variety of conditions, including depression, anxiety, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CPPA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and has a low toxicity. However, there are a few limitations to be aware of. CPPA is not water soluble, so it must be dissolved in an appropriate solvent before use. Additionally, CPPA can interact with other drugs, so it is important to be aware of potential drug interactions when using CPPA in laboratory experiments.
Direcciones Futuras
The potential future directions for CPPA are numerous. It could be used to study the effects of different drugs on the body, to explore the mechanisms of action of these drugs, and to study the effects of different environmental factors on the body. It could also be used as a tool to develop new drugs and to study the effects of different drugs on the central nervous system, cardiovascular system, and other physiological systems. Finally, it could be used to study the effects of different drugs on the brain and behavior.
Propiedades
IUPAC Name |
3-(4-cyclohexylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.2ClH/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;;/h12H,1-11H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHJKBLBPMQRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)






![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388926.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388927.png)

![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388932.png)